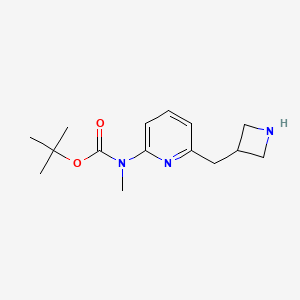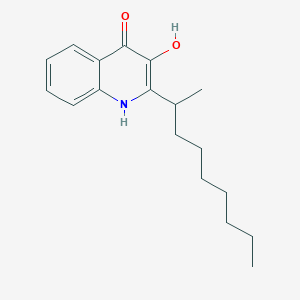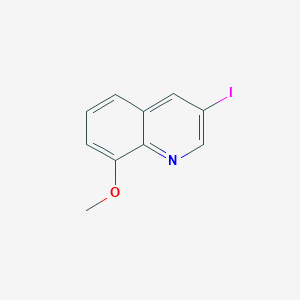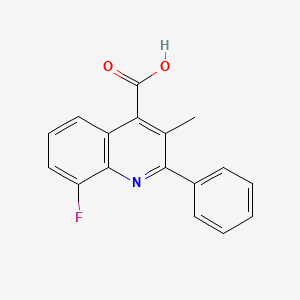
8-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of a fluorine atom into the quinoline structure often enhances its biological activity and other unique properties .
Métodos De Preparación
The synthesis of 8-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . For instance, benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol media can react, condense, and cyclize to form the intermediate compound, which is then further reacted with various substituted amines to obtain the desired product . Industrial production methods often utilize microwave irradiation to achieve higher yields and shorter reaction times .
Análisis De Reacciones Químicas
8-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the fluorine atom can lead to the formation of various substituted quinoline derivatives .
Aplicaciones Científicas De Investigación
8-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound finds applications in the production of liquid crystals and cyanine dyes.
Mecanismo De Acción
The mechanism of action of 8-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and cell division. This inhibition leads to the disruption of DNA processes, ultimately causing cell death . The compound’s ability to induce apoptosis in cancer cells further highlights its potential as an anticancer agent .
Comparación Con Compuestos Similares
8-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid can be compared with other fluorinated quinoline derivatives, such as:
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar®: An antineoplastic drug used in transplantation medicine and for treating rheumatic arthritis and psoriasis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties .
Propiedades
Fórmula molecular |
C17H12FNO2 |
|---|---|
Peso molecular |
281.28 g/mol |
Nombre IUPAC |
8-fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H12FNO2/c1-10-14(17(20)21)12-8-5-9-13(18)16(12)19-15(10)11-6-3-2-4-7-11/h2-9H,1H3,(H,20,21) |
Clave InChI |
MIALMKKFAWAHGB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C(=CC=C2)F)N=C1C3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


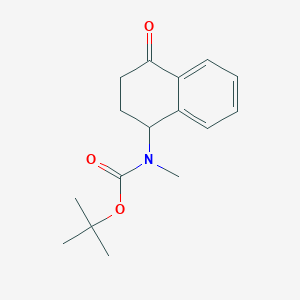
![Benzaldehyde, 2-[[tris(1-methylethyl)silyl]ethynyl]-](/img/structure/B11842857.png)

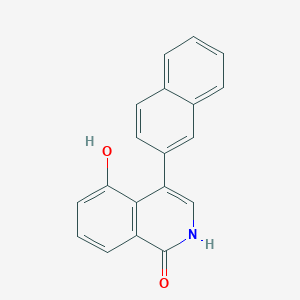



![7-(2,4-Dimethylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11842892.png)
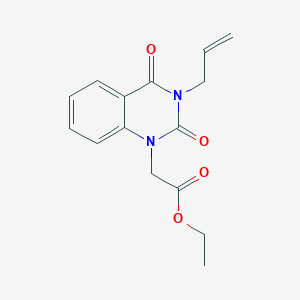
![6-Bromo-3-(piperidin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B11842899.png)
